molecular formula C13H17BClNO3 B8265295 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8265295
M. Wt: 281.54 g/mol
InChI Key: YTPJXBNQLDJSJW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative with a benzamide backbone. Its molecular formula is C₁₃H₁₆BClNO₃, featuring a chloro substituent at the 2-position and a pinacol boronate ester at the 5-position of the benzene ring. The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . The amide group enhances solubility in polar solvents and may contribute to biological interactions, making it relevant in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPJXBNQLDJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-chloro-5-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Conversion to boronic acids.

    Substitution Products: Formation of various substituted benzamides.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial and fungal strains. The synthesized benzamides showed biological activity comparable to established antibiotics such as isoniazid and fluconazole . The structure-activity relationship (SAR) analysis revealed that modifications in the chemical structure could enhance their antimicrobial efficacy.

2. Anticancer Potential

The compound's derivatives have been investigated for their anticancer properties. For instance, related benzamide derivatives have shown promising results against estrogen receptor-positive breast cancer cells (MCF7) through in vitro assays . The molecular docking studies suggested that these compounds interact effectively with cancer cell receptors, indicating their potential as anticancer agents.

Material Science Applications

1. Organic Synthesis

The compound is used as a reagent in organic synthesis due to its boron-containing moiety. Boron compounds are crucial in cross-coupling reactions, such as Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. The presence of the chloro group enhances its reactivity and utility in various synthetic pathways .

2. Polymer Chemistry

In polymer science, boron-containing compounds are explored for their role in developing new materials with enhanced properties. The unique structure of this compound may contribute to the synthesis of polymers with tailored functionalities for specific applications like drug delivery systems or advanced coatings .

Case Studies

Study Focus Area Findings
Antimicrobial ActivityCompounds showed activity against mycobacterial and fungal strains comparable to standard antibiotics.
Anticancer ActivityDerivatives exhibited significant cytotoxic effects on MCF7 breast cancer cells with promising IC50 values.
Organic SynthesisUtilized in Suzuki-Miyaura reactions to synthesize complex organic compounds efficiently.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its role as a boronate ester. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate ester and the coordination with the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs: Substitution Variations on the Benzamide Core

Table 1: Structural analogs with substitution differences

Compound Name Substituent Position/Group Key Differences Applications/Reactivity Insights Reference
2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-cyclopropyl substitution on benzamide Increased steric bulk; potential modulation of biological activity Drug discovery (e.g., tubulin inhibitors)
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Fluoro instead of chloro at 2-position Higher electronegativity alters electronic properties; may affect coupling rates Suzuki reactions requiring electron-deficient aryl halides
N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Boronate at 4-position; N-(5-phenylpentyl) Altered regiochemistry in coupling; enhanced lipophilicity for membrane targets Anticancer agent development

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) enhance reactivity in cross-couplings by polarizing the C–B bond .
  • N-substitutions (e.g., cyclopropyl, phenylpentyl) influence steric and pharmacokinetic profiles, as seen in tubulin-targeting agents .
Heterocyclic Analogs: Benzamide vs. Pyridine/Heterocycle Derivatives

Table 2: Heterocyclic analogs

Compound Name Core Structure Functional Group Differences Reactivity/Biological Relevance Reference
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine Pyridine ring; amine at 3-position Amine group enables hydrogen bonding; pyridine’s basicity Antibacterial agents; nucleophilic coupling
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine Benzooxazole ring Oxazole’s rigidity and hydrogen-bond acceptor capacity Fluorescent probes; kinase inhibitors
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone ring Hydrogen-bond donor/acceptor sites; increased polarity CNS-targeted therapies

Key Insights :

  • Pyridine derivatives (e.g., 3-pyridinamine) exhibit enhanced solubility and are leveraged in antiviral research .
  • Heterocycles (e.g., benzimidazolone) introduce hydrogen-bonding motifs critical for protein binding in CNS drugs .
Electronic Effects: Functional Group Modifications

Table 3: Electronic analogs with varying functional groups

Compound Name Functional Group Electronic Impact Reactivity in Cross-Couplings Reference
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Nitrile at 3-position Strong electron-withdrawing effect; stabilizes intermediates High-yield couplings with electron-rich partners
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Amide at 2-position Moderate electron-withdrawing; improves solubility Versatile in aqueous-phase couplings

Key Insights :

  • Nitrile groups significantly lower the LUMO energy of the aryl boronate, accelerating oxidative addition in Pd catalysis .
  • Amides balance reactivity and solubility, favoring biomedical applications .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}BClN2_{2}O2_{2}
  • Molecular Weight : 240.49 g/mol
  • CAS Number : 1003845-08-6
  • Purity : ≥98% (GC)

The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways and cellular receptors. The compound has been noted for its inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways.

Inhibitory Activity

Research indicates that this compound exhibits selective inhibitory activity against certain protein kinases. For instance, it has shown to inhibit the activity of PI(4)K enzymes at low nanomolar concentrations (IC50_{50} values ranging from 2–7 nM) which are crucial in various cellular processes including lipid metabolism and cell signaling .

Biological Activity Overview

The compound has been evaluated for its potential therapeutic applications against various diseases, particularly in oncology and parasitology.

Antiparasitic Activity

In studies focusing on Cryptosporidium species, the compound demonstrated significant antiparasitic effects. It was found to be effective in inhibiting the growth of C. parvum with an EC50_{50} value indicating potent activity. The mechanism involves disrupting the parasite's lipid metabolism pathways which are essential for its survival .

Anticancer Potential

The compound's ability to inhibit specific kinases suggests potential applications in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival. For example, it has been tested against various tumor cell lines showing promising results in reducing cell viability .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the pharmacokinetics and efficacy of this compound:

Study Findings
Study 1Demonstrated IC50_{50} values in the low nanomolar range for PI(4)K inhibition in vitro.
Study 2Showed significant reduction in C. parvum viability with an EC50_{50} < 10 µM.
Study 3In vivo studies indicated a favorable pharmacokinetic profile with adequate bioavailability and metabolic stability.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the benzamide backbone and boronate ester moiety. Key signals include the amide proton (~8.5 ppm, broad) and pinacol methyl groups (1.3 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar benzamide structure and confirms boronate geometry. Crystallization from ethyl acetate/hexane mixtures is recommended .

Advanced Data Contradictions : Discrepancies in NMR integration (e.g., missing aromatic protons) may indicate residual solvent or decomposition. Dry samples over molecular sieves and re-measure under inert conditions. For crystallography, twinning or poor diffraction can arise from impurities; use gradient recrystallization or silica gel column purification .

How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Basic Application
The boronate ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Example protocol:

  • React with 4-bromotoluene (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in DME/H₂O (3:1) at 90°C for 18 hours. Isolate biaryl products via flash chromatography (70–90% yield) .

Advanced Optimization : For electron-deficient coupling partners (e.g., nitro-substituted aryl halides), switch to XPhos Pd G3 catalyst and Cs₂CO₃ to enhance reactivity. Monitor reaction progress via TLC or LC-MS to avoid over-coupling .

How can researchers address low yields in Suzuki-Miyaura couplings involving this boronate?

Q. Methodological Troubleshooting

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands for sterically hindered substrates.
  • Solvent Effects : Replace DME with toluene/ethanol for hydrophobic substrates.
  • Base Selection : Use K₃PO₄ instead of Na₂CO₃ for acidic coupling partners.
  • Purification : Employ preparative HPLC to separate byproducts with similar Rf values .

What strategies resolve conflicting NMR data for this compound?

Q. Advanced Analysis

  • Dynamic Effects : Rotamers in the benzamide group can split signals. Heat the NMR sample to 60°C to coalesce peaks.
  • Impurity Identification : Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., B3LYP/6-31G*) to detect decomposition products like pinacol .

How can crystallinity be improved for X-ray studies of derivatives?

Q. Crystallization Techniques

  • Solvent Pair Screening : Test dichloromethane/diethyl ether or acetone/water for slow nucleation.
  • Additive Use : Introduce 5% ethyl acetate or camphorsulfonic acid to promote crystal lattice formation .

What factors control regioselectivity in electrophilic substitutions on the benzamide core?

Q. Advanced Reaction Design

  • Directing Groups : The chloro substituent at position 2 directs electrophiles to position 4 via resonance. For meta substitution, install a temporary nitro group at position 3, then reduce post-reaction .

How should researchers handle moisture sensitivity during storage?

Q. Best Practices

  • Store under argon at –20°C in amber vials with desiccant packs.
  • Prior to use, dry over activated 4Å molecular sieves for 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.